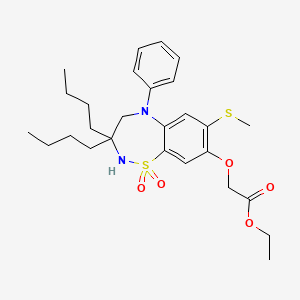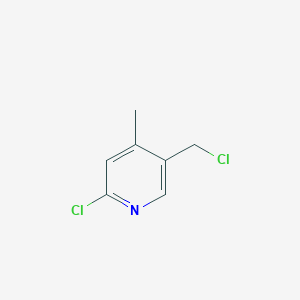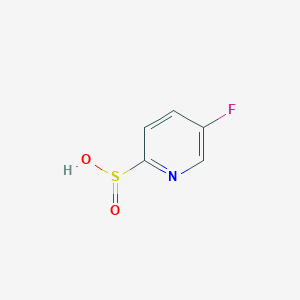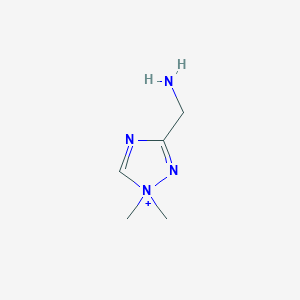![molecular formula C8H10BrN3 B12965790 7-Bromo-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B12965790.png)
7-Bromo-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is a heterocyclic compound that contains both nitrogen and bromine atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine typically involves the bromination of 4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems can help in controlling the temperature, pressure, and concentration of reactants to optimize the production process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxo derivatives.
Reduction: Reduction reactions can be used to remove the bromine atom, resulting in the formation of 4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: 4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 7-Bromo-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom can enhance its binding affinity to certain molecular targets, leading to increased potency.
類似化合物との比較
Similar Compounds
- 7-Bromo-6-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
- 4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Uniqueness
7-Bromo-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is unique due to the specific position of the bromine atom, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs.
特性
分子式 |
C8H10BrN3 |
|---|---|
分子量 |
228.09 g/mol |
IUPAC名 |
7-bromo-4-methyl-2,3-dihydro-1H-pyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C8H10BrN3/c1-12-3-2-10-7-4-6(9)5-11-8(7)12/h4-5,10H,2-3H2,1H3 |
InChIキー |
OTCDRZRXGWNSBV-UHFFFAOYSA-N |
正規SMILES |
CN1CCNC2=C1N=CC(=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,3S,5S,6R,8S)-3-Ethyl-5-(quinolin-4-yl)-4-oxa-1-azatricyclo[4.4.0.03,8]decane](/img/structure/B12965707.png)









![6-Thia-3-azabicyclo[3.2.1]octane 6,6-dioxide](/img/structure/B12965783.png)



